molecular formula C18H12BrN5O2 B11323290 7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide

7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide

Cat. No.: B11323290
M. Wt: 410.2 g/mol
InChI Key: GGBQUTPZDLLZOL-UHFFFAOYSA-N
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Description

7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide is a synthetic organic compound that belongs to the class of benzoxepines This compound is characterized by the presence of a bromine atom, a tetrazole ring, and a benzoxepine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide typically involves multi-step organic reactions

    Synthesis of Benzoxepine Core: The benzoxepine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a phenol derivative and an epoxide.

    Tetrazole Formation: The tetrazole ring can be synthesized by reacting an appropriate aryl amine with sodium azide and triethyl orthoformate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of azide or other substituted derivatives.

Scientific Research Applications

7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including antibacterial and antifungal properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

Mechanism of Action

The mechanism of action of 7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzyme active sites or receptor binding pockets. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-chloro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide
  • 7-fluoro-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide

Uniqueness

The presence of the bromine atom in 7-bromo-N-[3-(1H-tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide imparts unique electronic properties compared to its chloro and fluoro analogs. This can influence its reactivity and interaction with biological targets, making it a distinct compound with specific applications in medicinal chemistry and material science.

Properties

Molecular Formula

C18H12BrN5O2

Molecular Weight

410.2 g/mol

IUPAC Name

7-bromo-N-[3-(tetrazol-1-yl)phenyl]-1-benzoxepine-4-carboxamide

InChI

InChI=1S/C18H12BrN5O2/c19-14-4-5-17-13(9-14)8-12(6-7-26-17)18(25)21-15-2-1-3-16(10-15)24-11-20-22-23-24/h1-11H,(H,21,25)

InChI Key

GGBQUTPZDLLZOL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)NC(=O)C3=CC4=C(C=CC(=C4)Br)OC=C3

Origin of Product

United States

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